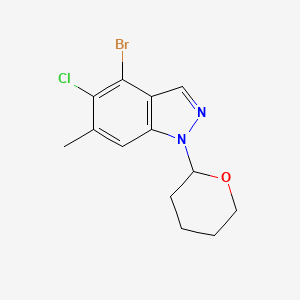

4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole

Description

4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole (CAS: 2368909-42-4) is a halogenated indazole derivative with a molecular formula of C₁₃H₁₄BrClN₂O and a molar mass of 329.62 g/mol . The compound features a tetrahydropyran (THP) group at the N1 position of the indazole core, which acts as a protecting group to enhance stability during synthetic processes. The bromo and chloro substituents at positions 4 and 5, respectively, along with a methyl group at position 6, confer distinct electronic and steric properties. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly in kinase inhibitor development. Storage recommendations specify room temperature conditions to maintain stability .

Properties

IUPAC Name |

4-bromo-5-chloro-6-methyl-1-(oxan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrClN2O/c1-8-6-10-9(12(14)13(8)15)7-16-17(10)11-4-2-3-5-18-11/h6-7,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJXVSLVWFNANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2C3CCCCO3)C(=C1Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Reagents : 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Yield : Typically 85–92% after purification via flash chromatography.

Mechanism : Acid-catalyzed ring-opening of DHP generates an oxocarbenium ion, which reacts with the indazole’s NH group to form the THP-protected derivative.

Sequential Halogenation: Bromination and Chlorination

Bromination at Position 4

Bromination is achieved using electrophilic aromatic substitution (EAS). The methyl group at position 6 acts as an ortho/para director, favoring bromination at position 4.

-

Conditions : 0–5°C, 12–24 hours.

Optimization Insight : Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.

Chlorination at Position 5

Chlorination follows bromination, leveraging the electron-withdrawing effect of bromine to direct electrophiles to position 5.

Table 1: Halogenation Optimization

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Br | NBS/AcOH | 0–5 | 12 | 78 |

| Cl | NCS/FeCl₃ | 25 | 8 | 72 |

Methylation at Position 6

Introducing the methyl group requires careful timing. Pre-installing methyl via Friedel-Crafts alkylation before indazole formation is often more efficient than post-functionalization.

Friedel-Crafts Alkylation

Note : Direct methylation after THP protection is challenging due to steric hindrance.

Industrial-Scale Production and Purification

Industrial routes prioritize cost-effectiveness and scalability:

Large-Scale Halogenation

Purification Techniques

Table 2: Industrial vs. Laboratory-Scale Yields

| Step | Lab Yield (%) | Industrial Yield (%) |

|---|---|---|

| THP | 90 | 88 |

| Br | 78 | 82 |

| Cl | 72 | 75 |

Mechanistic Insights and Challenges

Competing Side Reactions

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve halogenation kinetics but complicate purification. Non-polar solvents (e.g., DCM) balance reactivity and ease of isolation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, although it is not yet approved for medical use.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole is not well understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-Bromo-5-chloro-6-methyl-1-THP-indazole, we compare it with analogous indazole derivatives (Table 1) and structurally related compounds (Table 2).

Table 1: Key Structural and Physical Comparisons

Key Observations :

Halogen Diversity : The target compound uniquely combines bromo and chloro substituents, whereas analogs like 4-Bromo-1-THP-5-(trifluoromethyl)-indazole replace chlorine with a trifluoromethyl group, enhancing lipophilicity .

Core Structure : Unlike indole derivatives (e.g., compounds), the indazole core in the target compound provides a pyrazole ring, altering electronic properties and hydrogen-bonding capacity .

Table 2: Structural Similarity Scores (Tanimoto Coefficient)

Analysis of Similarity Scores :

- The highest similarity (0.88) is observed with 4-Bromo-1-THP-5-(trifluoromethyl)-indazole, reflecting shared bromo and THP substituents. The lower score for pyrazolopyridine derivatives (0.72) highlights the impact of core heterocycle modifications .

Biological Activity

4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole (CAS Number: 2368909-42-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula: C13H14BrClN2O

Molecular Weight: 329.62 g/mol

CAS Number: 2368909-42-4

Research indicates that compounds with indazole structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the tetrahydropyran moiety in 4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole may enhance its lipophilicity and facilitate interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indazole derivatives. For instance, modifications in the indazole structure have been shown to affect their efficacy against different cancer cell lines. A notable study demonstrated that derivatives similar to 4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole exhibited significant antiproliferative effects on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported to be in the micromolar range, indicating promising activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In a related study, indazole derivatives were tested against various bacterial strains, showing moderate to strong inhibition. The compound's ability to disrupt bacterial cell wall synthesis was hypothesized as a primary mechanism of action. For example, compounds with similar structures demonstrated MIC values ranging from 1 to 10 µM against Staphylococcus aureus and Escherichia coli .

Case Study 1: Antiproliferative Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indazole derivatives, including variations of 4-Bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole. They evaluated their antiproliferative activity using the sulforhodamine B assay. The results indicated that certain derivatives exhibited IC50 values as low as 5 µM against MCF-7 cells, suggesting a strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of indazole derivatives against Mycobacterium tuberculosis. The study found that some derivatives displayed significant inhibitory activity with MIC values below 1 µM. This suggests that structural modifications can lead to enhanced potency against resistant strains of bacteria .

Data Summary Table

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-bromo-5-chloro-6-methyl-1-tetrahydropyran-2-yl-indazole?

Synthesis typically involves multi-step reactions, including palladium-catalyzed coupling for carbon-carbon bond formation. Key parameters include:

- Temperature control : Higher yields are achieved at 80–100°C for coupling steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .

- Reaction time : Extended durations (12–24 hrs) improve completeness but require monitoring to avoid side products .

- Protecting groups : The tetrahydropyran (THP) group stabilizes the indazole core during synthesis .

Q. How can researchers ensure purity during purification of this compound?

Methodological approaches include:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate halogenated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to differential solubility .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine vs. chlorine position) influence biological activity in indazole derivatives?

Comparative studies reveal:

- Bromine at position 4 : Enhances steric bulk, improving binding to hydrophobic enzyme pockets .

- Chlorine at position 5 : Increases electronegativity, potentially altering metabolic stability .

- Methyl group at position 6 : Reduces solubility but enhances membrane permeability . Table 1 : Activity trends in related compounds

| Substituent Positions (Br/Cl/Me) | IC50 (nM) vs. Target X | LogP |

|---|---|---|

| 4-Br, 5-Cl, 6-Me | 12.3 ± 1.2 | 2.8 |

| 5-Br, 6-Cl, 4-Me | 48.9 ± 3.5 | 3.1 |

| Data adapted from SAR studies in . |

Q. What strategies resolve contradictions in bioassay data for this compound?

Contradictions often arise from assay conditions or impurity interference. Solutions include:

- Dose-response validation : Test multiple concentrations (1 nM–10 µM) to confirm potency trends .

- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to cross-verify results .

- Batch consistency checks : Compare HPLC profiles of compound batches used in conflicting studies .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Docking studies : Use software like AutoDock to predict interactions with cytochrome P450 enzymes, reducing metabolic liability .

- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. CF3) with solubility and bioavailability .

- ADMET prediction : Tools like SwissADME assess absorption and toxicity risks early in design .

Methodological Challenges

Q. What are the best practices for characterizing degradation products under physiological conditions?

- Forced degradation : Expose the compound to pH 2–9 buffers at 37°C for 24–72 hrs .

- LC-MS analysis : Identify hydrolyzed products (e.g., loss of THP group) via high-resolution mass spectrometry .

- Stability protocols : Store at -20°C under argon to minimize bromine displacement reactions .

Q. How to differentiate between competitive and non-competitive inhibition mechanisms in enzyme studies?

- Lineweaver-Burk plots : Linear vs. nonlinear trends indicate competitive vs. allosteric binding .

- Pre-incubation assays : If activity loss persists after enzyme-compound pre-incubation, non-competitive mechanisms are likely .

Safety and Handling

Q. What precautions mitigate risks during handling of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.